methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound that features a combination of indole and pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the indole ring: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the pyrrole ring: The pyrrole ring can be synthesized using Paal-Knorr synthesis.
Coupling reactions: The indole and pyrrole rings are then coupled together using cross-coupling reactions such as Suzuki or Heck coupling.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate
- Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate
Uniqueness
The presence of the fluorine atom in the compound provides unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C22H19FN2O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O3/c1-11-6-4-5-7-14(11)20-19(17(12(2)24-20)22(27)28-3)18-15-10-13(23)8-9-16(15)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |
InChI Key |
WAXMBJUBIVQSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=C(N2)C)C(=O)OC)C3C4=C(C=CC(=C4)F)NC3=O |
Origin of Product |
United States |
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